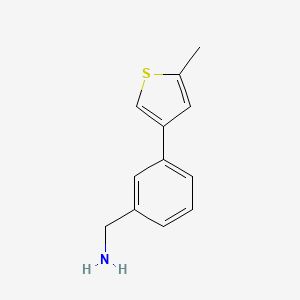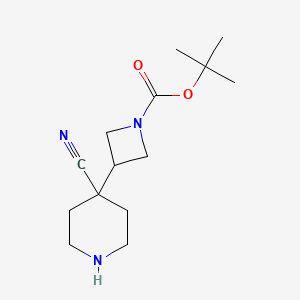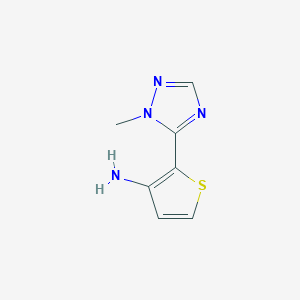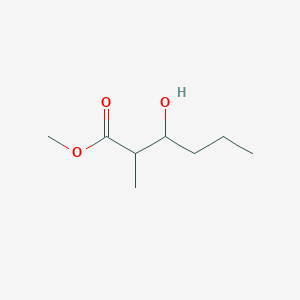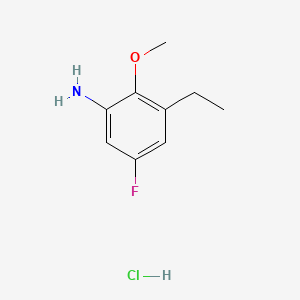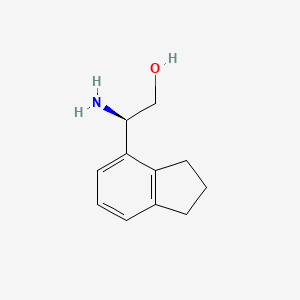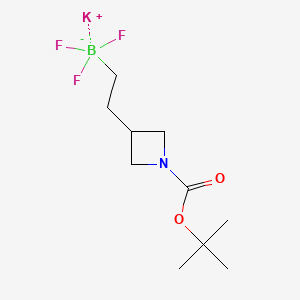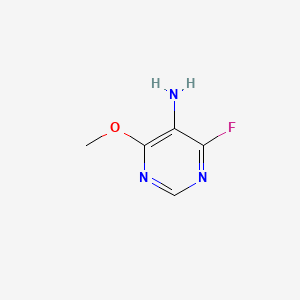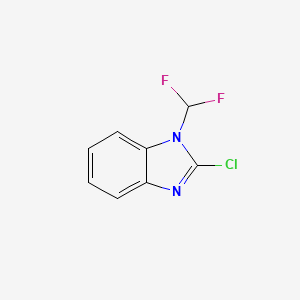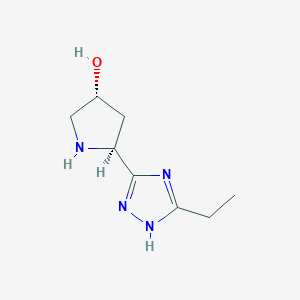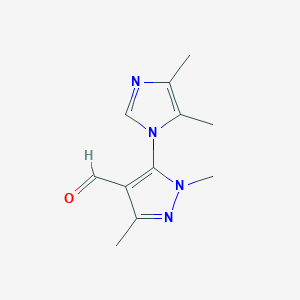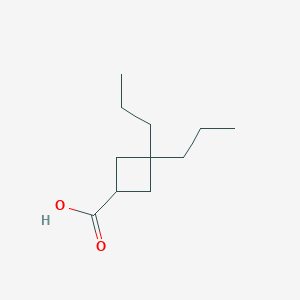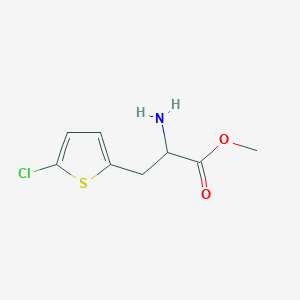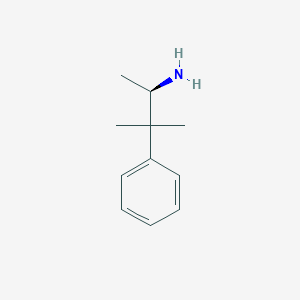
(R)-3-Methyl-3-phenylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Methyl-3-phenylbutan-2-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3-phenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and acetone.
Grignard Reaction: Benzyl cyanide is reacted with a Grignard reagent derived from acetone to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to yield ®-3-Methyl-3-phenylbutan-2-amine.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3-phenylbutan-2-amine may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the hydrogenation step.
Purification: The product is purified through distillation or recrystallization to achieve the desired optical purity.
化学反应分析
Types of Reactions
®-3-Methyl-3-phenylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
®-3-Methyl-3-phenylbutan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a neurotransmitter or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.
相似化合物的比较
Similar Compounds
(S)-3-Methyl-3-phenylbutan-2-amine: The enantiomer of ®-3-Methyl-3-phenylbutan-2-amine, differing in optical activity.
Phenethylamine: A structurally similar compound with different pharmacological properties.
Amphetamine: Shares a similar amine structure but has distinct biological effects.
Uniqueness
®-3-Methyl-3-phenylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other structurally related compounds.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
(2R)-3-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3/t9-/m1/s1 |
InChI 键 |
HVPWOEYQHJCIKP-SECBINFHSA-N |
手性 SMILES |
C[C@H](C(C)(C)C1=CC=CC=C1)N |
规范 SMILES |
CC(C(C)(C)C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
